molecular formula C11H14O3 B8331461 2-Hydroxymethyl-8-methoxy-chroman

2-Hydroxymethyl-8-methoxy-chroman

Cat. No. B8331461
M. Wt: 194.23 g/mol
InChI Key: HCCCJBLEXBTQQG-UHFFFAOYSA-N
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Patent
US05545643

Procedure details

59.0 g (0.25 mol) of ethyl 8-methoxy-chroman-2-carboxylate in 525 ml of anhydrous tetrahydrofuran are added dropwise in the course of 1 h, with stirring, at 20° C. to a suspension of 9.5 g (0.25 mol) of lithium aluminium hydride in 525 ml of anhydrous diethyl ether. The batch is stirred overnight and 9.5 ml of water, 9.5 ml of 15% strength sodium hydroxide solution and 28.4 ml of water are then successively added dropwise, with cooling. The organic phase is decanted off and evaporated. The residue is recrystallised twice from dichloromethane/petroleum ether. Yield: 38.0 g (87%) Melting point: 57°-58° C.
Name
ethyl 8-methoxy-chroman-2-carboxylate
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
525 mL
Type
solvent
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step Two
Quantity
525 mL
Type
solvent
Reaction Step Two
Name
Quantity
9.5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
28.4 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:12]=1[O:11][CH:10]([C:13](OCC)=[O:14])[CH2:9][CH2:8]2.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>O1CCCC1.C(OCC)C>[OH:14][CH2:13][CH:10]1[CH2:9][CH2:8][C:7]2[C:12](=[C:3]([O:2][CH3:1])[CH:4]=[CH:5][CH:6]=2)[O:11]1 |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
ethyl 8-methoxy-chroman-2-carboxylate
Quantity
59 g
Type
reactant
Smiles
COC=1C=CC=C2CCC(OC12)C(=O)OCC
Name
Quantity
525 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
9.5 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
525 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
9.5 mL
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
28.4 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The batch is stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling
CUSTOM
Type
CUSTOM
Details
The organic phase is decanted off
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue is recrystallised twice from dichloromethane/petroleum ether

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
OCC1OC2=C(C=CC=C2CC1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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